molecular formula C13H20N2O3S B2380938 N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide CAS No. 866150-14-3

N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide

Cat. No. B2380938
CAS RN: 866150-14-3
M. Wt: 284.37
InChI Key: PLHYSNNEQFBYFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly mentioned in the sources retrieved .


Molecular Structure Analysis

The molecular structure of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly detailed in the sources retrieved .


Chemical Reactions Analysis

The specific chemical reactions involving “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not detailed in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not explicitly detailed in the sources retrieved .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques: The title compound has been synthesized using Sonogashira cross-coupling, a technique useful in creating complex molecules (Durgadas, Mukkanti, & Pal, 2012). Another approach involves the conversion of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide into their 1,1-dilithio salts, showcasing the reactivity of these compounds (Bongini, Savoia, & Umani-Ronchi, 1976).
  • Structural Analysis: A detailed structural study using X-ray powder diffraction has been conducted on nimesulidetriazole derivatives, which include a compound structurally similar to N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide. This research provides insights into the molecular geometry and intermolecular interactions (Dey et al., 2015).

Chemical Properties and Reactivity

  • Electrophilic Properties: The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene indicates the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines, a category that includes derivatives of methanesulfonamide (Aizina, Levkovskaya, & Rozentsveig, 2012).
  • Proton Donating Ability: The study on trifluoro-N-(2-phenylacetyl)methanesulfonamide reveals insights into the proton-donating ability of similar compounds, which is critical in understanding their chemical behavior (Oznobikhina et al., 2009).

Applications in Organic Synthesis

  • Stereoselective Microbial Reduction: The microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide showcases the potential of methanesulfonamide derivatives in organic synthesis, particularly in creating chiral intermediates for pharmaceuticals (Patel, Banerjee, Mcnamee, & Szarka, 1993).
  • N-Acylation Reagents Development: Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides illustrates their use as N-acylation reagents in organic synthesis, demonstrating the versatility of methanesulfonamide derivatives (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Mechanism of Action

The mechanism of action of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly mentioned in the sources retrieved .

Safety and Hazards

The safety and hazards associated with “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not explicitly mentioned in the sources retrieved .

Future Directions

The future directions for the study or application of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10-8-15(9-11(2)18-10)13-6-4-12(5-7-13)14-19(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYSNNEQFBYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide

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